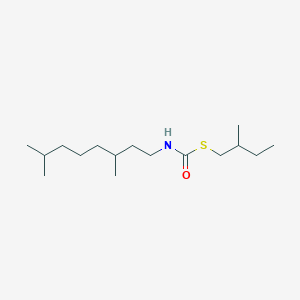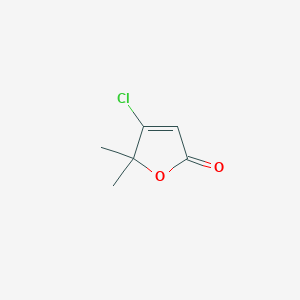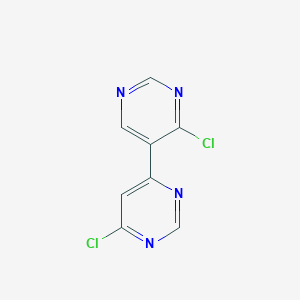
4',6-Dichloro-4,5'-bipyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’,6-Dichloro-4,5’-bipyrimidine is a heterocyclic compound with the molecular formula C8H4Cl2N4 It is a derivative of bipyrimidine, characterized by the presence of two chlorine atoms at the 4’ and 6 positions of the bipyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4’,6-Dichloro-4,5’-bipyrimidine typically involves the chlorination of bipyrimidine derivatives. One common method includes the reaction of 4,5’-bipyrimidine with chlorine gas in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction is carried out in an inert solvent such as dichloromethane to ensure the selective chlorination at the desired positions.
Industrial Production Methods: Industrial production of 4’,6-Dichloro-4,5’-bipyrimidine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through crystallization or chromatography techniques to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: 4’,6-Dichloro-4,5’-bipyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups such as amines, thiols, or alkoxy groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with altered chemical properties.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide, ammonia, or thiols. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 4’,6-diamino-4,5’-bipyrimidine or 4’,6-dimethoxy-4,5’-bipyrimidine can be formed.
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer chlorine atoms or additional hydrogen atoms.
Wissenschaftliche Forschungsanwendungen
4’,6-Dichloro-4,5’-bipyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4’,6-Dichloro-4,5’-bipyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed.
Vergleich Mit ähnlichen Verbindungen
4’,6-Dichloro-4,5’-bipyrimidine can be compared with other similar compounds such as:
4,6-Dichloro-5-(2-methoxyphenoxy)-2,2’-bipyrimidine: This compound has additional functional groups that may enhance its biological activity or chemical reactivity.
4,6-Dichloro-5-acetylpyrimidine:
2,2’-Bipyrimidine: The parent compound without chlorine substitutions, used as a ligand in coordination chemistry.
The uniqueness of 4’,6-Dichloro-4,5’-bipyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
62880-86-8 |
|---|---|
Molekularformel |
C8H4Cl2N4 |
Molekulargewicht |
227.05 g/mol |
IUPAC-Name |
4-chloro-5-(6-chloropyrimidin-4-yl)pyrimidine |
InChI |
InChI=1S/C8H4Cl2N4/c9-7-1-6(12-4-13-7)5-2-11-3-14-8(5)10/h1-4H |
InChI-Schlüssel |
RCWIXLUPHDKOFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=CN=C1Cl)C2=CN=CN=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1-Fluoroethenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane](/img/structure/B14497348.png)
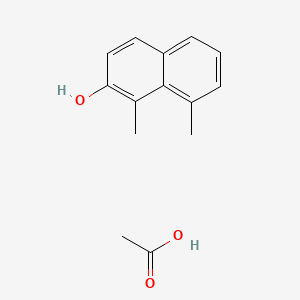

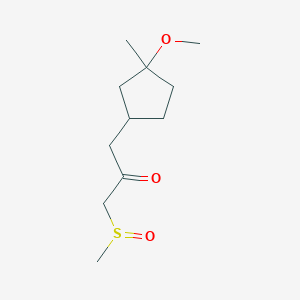


![1-Methoxy-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14497369.png)


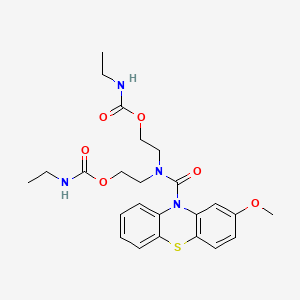

![7-[2-(Methoxycarbonyl)cyclopentyl]hept-5-enoic acid](/img/structure/B14497412.png)
